1-(5-Bromopyridin-2-yl)piperidin-4-ol
CAS No.: 149806-52-0
Cat. No.: VC21083912
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149806-52-0 |
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Molecular Formula | C10H13BrN2O |
Molecular Weight | 257.13 g/mol |
IUPAC Name | 1-(5-bromopyridin-2-yl)piperidin-4-ol |
Standard InChI | InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2 |
Standard InChI Key | LSGWHPYPLCIXCK-UHFFFAOYSA-N |
SMILES | C1CN(CCC1O)C2=NC=C(C=C2)Br |
Canonical SMILES | C1CN(CCC1O)C2=NC=C(C=C2)Br |
Introduction
Chemical Identity and Structure
1-(5-Bromopyridin-2-yl)piperidin-4-ol is a nitrogen-containing heterocyclic compound with a molecular formula of C10H13BrN2O and a molecular weight of 257.13 g/mol . The compound features a 5-bromopyridine ring connected to a piperidin-4-ol moiety through a nitrogen linkage. This structural arrangement confers unique chemical properties that make it valuable for various applications, particularly as an intermediate in pharmaceutical synthesis.
Structural Characteristics
The compound consists of a pyridine ring with a bromine atom at the 5-position, connected to a piperidine ring with a hydroxyl group at the 4-position . This arrangement creates a molecule with several key functional groups:
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A pyridine ring with an electron-withdrawing bromine substituent
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A secondary amine linkage between the heterocycles
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A hydroxyl group that can participate in hydrogen bonding
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A piperidine ring that provides conformational flexibility
The presence of these functional groups contributes to the compound's reactivity profile and its potential for further derivatization, making it a versatile building block in chemical synthesis .
Chemical Identifiers and Nomenclature
The compound is known by several identifiers, as summarized in Table 1 below:
Table 1: Chemical Identifiers for 1-(5-Bromopyridin-2-yl)piperidin-4-ol
Identifier Type | Value |
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CAS Number | 149806-52-0 |
IUPAC Name | 1-(5-bromopyridin-2-yl)piperidin-4-ol |
Synonyms | 1-(5-BROMO-2-PYRIDINYL)-4-PIPERIDINOL; 4-Piperidinol, 1-(5-bromo-2-pyridinyl)-; 5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-ol |
InChI | InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2 |
InChIKey | LSGWHPYPLCIXCK-UHFFFAOYSA-N |
SMILES | C1CN(CCC1O)C2=NC=C(C=C2)Br |
Physicochemical Properties
Understanding the physicochemical properties of 1-(5-Bromopyridin-2-yl)piperidin-4-ol is essential for predicting its behavior in various chemical environments and its potential applications in pharmaceutical research.
Physical Properties
The compound exists as a solid at room temperature, with specific physical characteristics that influence its handling and application in research settings . Table 2 summarizes the key physical properties of this compound:
Table 2: Physical Properties of 1-(5-Bromopyridin-2-yl)piperidin-4-ol
Chemical Reactivity
The chemical reactivity of 1-(5-Bromopyridin-2-yl)piperidin-4-ol is primarily determined by its functional groups:
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The bromine atom at the 5-position of the pyridine ring serves as a potential site for nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions .
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The hydroxyl group at the 4-position of the piperidine ring can participate in esterification, oxidation, and other transformations typical of secondary alcohols .
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The secondary amine linkage between the heterocycles provides a site for potential N-alkylation or acylation reactions .
These reactive sites make the compound valuable as a versatile building block in the synthesis of more complex structures with potential pharmaceutical applications.
Synthesis Methods
Several synthetic routes have been reported for the preparation of 1-(5-Bromopyridin-2-yl)piperidin-4-ol and its analogs. These methods typically involve the coupling of 5-bromopyridine derivatives with piperidin-4-ol under various conditions.
Nucleophilic Aromatic Substitution
One common approach for synthesizing this compound involves nucleophilic aromatic substitution, where piperidin-4-ol reacts with 2-chloro-5-bromopyridine or similar halogenated pyridines . This method typically employs basic conditions to facilitate the substitution reaction.
Conversion from Related Compounds
An important derivative of 1-(5-Bromopyridin-2-yl)piperidin-4-ol is the amino analog 1-(5-Aminopyridin-2-yl)piperidin-4-ol, which can be prepared through the reduction of the bromo group . This transformation provides access to additional functionalized derivatives with potential biological activities.
Table 3: Synthesis of Related Analogs
These synthetic approaches demonstrate the versatility of 1-(5-Bromopyridin-2-yl)piperidin-4-ol as both a target compound and a precursor for further functionalized derivatives.
Structural Analogs and Comparative Analysis
Several structural analogs of 1-(5-Bromopyridin-2-yl)piperidin-4-ol have been reported, providing insights into the relationship between structure and properties for this class of compounds.
Comparison with Similar Compounds
Table 4: Comparison of 1-(5-Bromopyridin-2-yl)piperidin-4-ol with Related Compounds
This comparative analysis highlights the structural diversity within this class of compounds and provides a foundation for understanding how modifications to the core structure might influence properties and potential applications.
Structure-Activity Considerations
The variations in structure among these related compounds can have significant effects on their chemical reactivity and potential biological activities:
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The replacement of bromine with an amino group (as in 1-(5-Aminopyridin-2-yl)piperidin-4-ol) typically results in compounds with different hydrogen bonding capabilities and electronic properties .
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The oxidation of the hydroxyl group to a ketone (as in 1-(5-Bromopyridin-2-yl)piperidin-4-one) changes the hydrogen bonding pattern and introduces potential for additional transformations at the carbonyl center .
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The substitution of pyridine with pyrimidine (as in 1-(5-Bromopyrimidin-2-yl)-4-piperidinol) alters the electronic distribution in the aromatic ring, potentially affecting interactions with biological targets .
These structure-activity considerations are valuable for guiding the design of new compounds with targeted properties for specific applications.
Research and Development Status
The research status of 1-(5-Bromopyridin-2-yl)piperidin-4-ol reflects its position as a specialized intermediate compound rather than an end product with direct applications.
Current Research Focus
Current research involving 1-(5-Bromopyridin-2-yl)piperidin-4-ol primarily focuses on its utility as a synthetic building block for more complex molecules with potential biological activities . The compound's well-defined reactivity profile makes it valuable for the systematic development of chemical libraries for drug discovery efforts.
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